An In-Depth Technical Guide to 2,3-Dichloropyrazine: Chemical Properties and Structure
An In-Depth Technical Guide to 2,3-Dichloropyrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloropyrazine is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its pyrazine (B50134) core, substituted with two chlorine atoms on adjacent carbons, imparts unique reactivity, making it a valuable building block for the introduction of various functional groups. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental data of 2,3-Dichloropyrazine to support its application in research and development.
Chemical Structure and Identification
The fundamental structure of 2,3-Dichloropyrazine consists of a pyrazine ring with chlorine atoms at the 2 and 3 positions.[2]
| Identifier | Value |
| IUPAC Name | 2,3-dichloropyrazine[3] |
| SMILES String | Clc1nccnc1Cl[4] |
| InChI Key | MLCNOCRGSBCAGH-UHFFFAOYSA-N[3] |
| CAS Number | 4858-85-9[3] |
| Molecular Formula | C₄H₂Cl₂N₂[1] |
| Molecular Weight | 148.97 g/mol [1] |
Physicochemical Properties
2,3-Dichloropyrazine is typically a white or colorless to light yellow powder, lump, or clear liquid.[1] It possesses a strong, pungent, and irritating odor.[2]
| Property | Value |
| Melting Point | 29 °C[1] |
| Boiling Point | 107 °C at 50 mmHg[1] |
| Density | 1.431 g/mL at 25 °C[4] |
| Flash Point | 102 °C (215.6 °F) - closed cup[4] |
| Solubility | Soluble in water.[2] Moderately soluble in organic solvents like dichloromethane, ethanol, and acetone.[2] |
| Appearance | White or colorless to light yellow powder to lump to clear liquid.[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,3-Dichloropyrazine.
| Spectroscopic Data | Details |
| Mass Spectrometry | The NIST WebBook provides the mass spectrum (electron ionization) for 2,3-Dichloropyrazine.[5] |
| Infrared (IR) Spectroscopy | The IR spectrum for 2,3-Dichloropyrazine is available on the NIST WebBook.[5] |
| ¹H NMR | Detailed experimental ¹H NMR data for 2,3-Dichloropyrazine is not readily available in the searched literature. |
| ¹³C NMR | Detailed experimental ¹³C NMR data for 2,3-Dichloropyrazine is not readily available in the searched literature. |
Chemical Reactivity and Synthesis
The presence of two chlorine atoms on the electron-deficient pyrazine ring makes 2,3-Dichloropyrazine highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile displacement of the chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides. This property is instrumental in the synthesis of more complex molecules, including potent cyclin-dependent kinase inhibitors like alloisines.[6][7]
Experimental Protocols
Synthesis of 2,3-Dichloropyrazine from 3-Chloropyrazine 1-oxide
This method involves the deoxygenation and chlorination of 3-chloropyrazine 1-oxide using phosphorus oxychloride.
Methodology:
-
To 10 mL of phosphorus oxychloride at 60 °C, slowly add 2.2 g (16.9 mmol) of 3-chloropyrazine 1-oxide.
-
After the addition is complete, heat the mixture at reflux for 60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice and 5 g of solid sodium acetate (B1210297).
-
Stir the mixture until all the ice has melted.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexane (B92381) (1:20) as the eluent to afford 2,3-Dichloropyrazine.[8]
Synthesis of 2,3-Dichloropyrazine from Piperazine (B1678402) Hexahydrate
This two-step process involves the initial formation of N,N'-bis-chlorocarbonyl-piperazine from piperazine hexahydrate and phosgene (B1210022), followed by a high-temperature chlorination to yield the final product.[9]
Methodology:
-
Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine
-
Dissolve 71.2 g of phosgene in 1000 mL of cold dichloromethane.
-
Prepare two separate aqueous solutions: one with 60 g of sodium carbonate in 450 mL of water, and another with 33 g of piperazine hexahydrate in 150 mL of water.
-
Over a period of one hour, add both aqueous solutions dropwise to the phosgene solution while maintaining the temperature between -5 and 0 °C.
-
Continue stirring the mixture for an additional hour at the same temperature.
-
Slowly warm the mixture to 10 °C.
-
Separate the organic layer, wash it with water, and then evaporate to dryness to obtain N,N'-bis-chlorocarbonyl-piperazine.[9]
-
-
Step 2: Chlorination to 2,3-Dichloropyrazine
-
The N,N'-bis-chlorocarbonyl-piperazine obtained from the previous step is reacted with chlorine gas.
-
The reaction is carried out at a temperature of 150 to 170 °C.
-
Catalytic amounts of a Lewis acid such as aluminum chloride, ferric chloride, or antimony chloride are required.
-
The reaction is typically run for 9 to 15 hours to yield 2,3-dichloropyrazine.[9]
-
Visualizing Chemical Processes
Synthesis Workflow of 2,3-Dichloropyrazine from Piperazine
Caption: Synthesis workflow of 2,3-Dichloropyrazine from Piperazine.
General Mechanism of Nucleophilic Aromatic Substitution
Caption: General mechanism of nucleophilic aromatic substitution on 2,3-Dichloropyrazine.
Safety and Handling
2,3-Dichloropyrazine is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]
Handling Recommendations:
-
Use only in a well-ventilated area.[11]
-
Wear protective gloves, clothing, eye, and face protection.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Wash hands and any exposed skin thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed.[10]
-
Store locked up.[11]
In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.[10] For spills, use proper personal protective equipment and clean up immediately, absorbing the material and placing it into a suitable closed container for disposal.[10]
Conclusion
2,3-Dichloropyrazine is a key chemical intermediate with a well-defined set of chemical and physical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important compound.
References
- 1. 2,3-Dichloropyrazine | C4H2Cl2N2 | CID 78575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Nuclear Magnetic Resonance Chemical Shift as a Probe for Single‐Molecule Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-二氯吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine, 2,3-dichloro- [webbook.nist.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Pyrazine, 2,3-dichloro- [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
